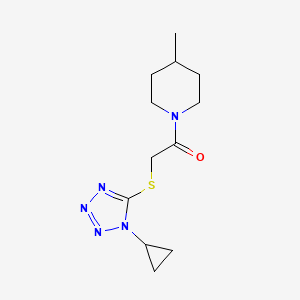
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, also known as BPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPE is a synthetic compound that belongs to the class of benzoxazoles and is known to have various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is not well understood. However, it is believed that 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone exerts its effects by modulating the activity of various signaling pathways in the brain. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can reduce inflammation. In addition, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages and limitations for lab experiments. One of the advantages of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is that it is a synthetic compound that can be easily synthesized in the lab. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is also stable and can be stored for long periods of time. However, one of the limitations of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to study the effects of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone in different animal models of neurodegenerative diseases. It will also be interesting to study the effects of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone in human clinical trials to determine its potential therapeutic applications. Additionally, the development of new synthetic methods for 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone could lead to the discovery of more potent analogs with improved biological activities.
Conclusion:
In conclusion, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, or 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have neuroprotective and anti-inflammatory effects, and can improve cognitive function and memory in animal models. Although its mechanism of action is not well understood, 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has several advantages for lab experiments and has several future directions for study.
Métodos De Síntesis
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is the reaction of 3-aminobenzoic acid with 4-methoxypiperidine in the presence of thionyl chloride. This reaction results in the formation of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone. Other methods for synthesizing 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone include the reaction of 3-aminobenzoic acid with 4-methoxy-1-(3-nitrophenyl)piperidine in the presence of triethylamine.
Aplicaciones Científicas De Investigación
2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone is in the field of neuroscience. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress. 2-(1,2-Benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone has also been shown to have anti-inflammatory effects and can reduce inflammation in the brain, which is a common cause of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-11-6-8-17(9-7-11)15(18)10-13-12-4-2-3-5-14(12)20-16-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POECVYKWMACAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

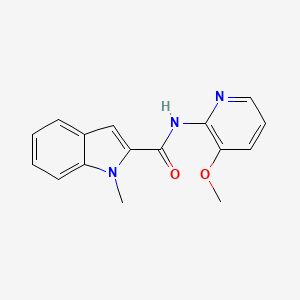
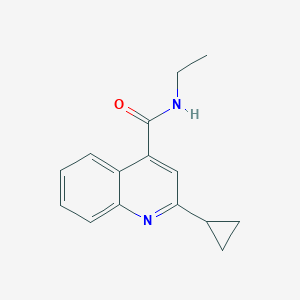
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)
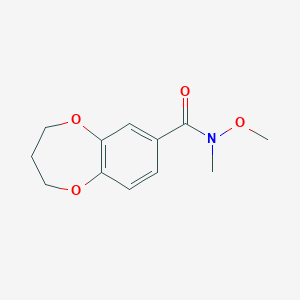
![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)
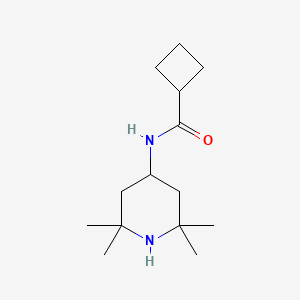
![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

